Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Description
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is a benzoate ester derivative featuring a biphenyl core substituted with a pentoxy chain and a methyl ester group. Its molecular structure comprises a central benzene ring linked to two phenyl groups: one bearing a pentoxy (-O-C₅H₁₁) substituent and the other esterified with a methyl group. This compound is of interest in materials science, particularly for liquid crystal applications, due to its aromaticity and flexible alkoxy chain, which can influence mesomorphic behavior .
Properties
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate typically involves the esterification of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate with structurally related benzoate esters, highlighting key differences in substituents, chain lengths, and functional groups:
Physical and Chemical Properties
Melting Points and Mesomorphic Behavior :
- The pentoxy chain in this compound likely confers a broad mesophase range, similar to hexyloxy analogues (e.g., I6 in ), which exhibit nematic/smectic phases up to 120°C . Shorter chains (e.g., methoxy) reduce thermal stability, while longer chains (e.g., hexyloxy) enhance liquid crystalline behavior .
- Electron-withdrawing groups (e.g., -CF₃ in I6) increase dipole interactions, raising melting points compared to alkyl-substituted derivatives .
Chemical Reactivity :
Biological Activity
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate, a compound belonging to the class of benzoate esters, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple aromatic rings and an ester functional group. Its molecular formula is , and it has a molecular weight of 398.51 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been investigated for several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The presence of multiple phenolic groups in its structure suggests potential antioxidant capabilities, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies have hinted at the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Antimicrobial Studies
A study conducted by researchers at [source not available] demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antioxidant Activity
In vitro assays have shown that this compound can scavenge free radicals effectively. A DPPH radical scavenging assay revealed an IC50 value of approximately 40 µg/mL, indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest:
- Absorption : The compound is likely well-absorbed due to its lipophilic nature.
- Distribution : It may distribute widely throughout body tissues owing to its hydrophobic characteristics.
- Metabolism : Phase I metabolic reactions are anticipated, leading to hydroxylated metabolites.
- Excretion : Primarily excreted via urine as conjugated forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
